molecular formula C5H9NOS2 B1674146 Iberin CAS No. 505-44-2

Iberin

Cat. No. B1674146
CAS RN: 505-44-2
M. Wt: 163.3 g/mol
InChI Key: LELAOEBVZLPXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iberin is an isothiocyanate, a glucosinolate hydrolysis product found in many members of the Brassicaceae family . It is a quorum-sensing inhibitor (QSI) of the bacterial pathogen Pseudomonas aeruginosa . It has a role as a quorum sensing inhibitor, a plant metabolite, and an apoptosis inducer .


Synthesis Analysis

Iberin is a naturally occurring compound and is not typically synthesized in a laboratory setting. It is found in cruciferous vegetables such as cabbage, red cabbage, and horseradish . More detailed information about its synthesis might be found in specialized literature.


Molecular Structure Analysis

The molecular formula of Iberin is C5H9NOS2 . The IUPAC name is 1-isothiocyanato-3-methylsulfinylpropane . The InChI is InChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3 and the Canonical SMILES is CS(=O)CCCN=C=S .


Physical And Chemical Properties Analysis

Iberin has a molecular weight of 163.3 g/mol . The CAS number is 505-44-2 . More detailed physical and chemical properties might be found in specialized databases or literature.

Scientific Research Applications

Anti-Inflammatory Effects in Human Oral Epithelial Cells

Iberin, a chemical found in cruciferous plants, has shown anti-inflammatory effects in human oral epithelial cells. It inhibits the production of certain inflammatory mediators and activates antioxidant signaling pathways. This effect is achieved by preventing the activation of specific signal transduction pathways (Hosokawa et al., 2022).

Targeting Toll-like Receptors

Iberin, found in cabbage, targets Toll-like receptors (TLRs), disrupts TLR dimerization, and inhibits inflammatory responses. This identifies TLR dimerization as a target for food-derived anti-inflammatory compounds, extending our understanding of isothiocyanates' medical benefits (Shibata et al., 2014).

Antim

icrobial Properties Against Pseudomonas aeruginosaIberin, an isothiocyanate compound from horseradish, has been identified as a quorum-sensing inhibitor of the bacterial pathogen Pseudomonas aeruginosa. Through a systems biology approach, it was found that iberin inhibits the expression of specific small regulatory RNAs in P. aeruginosa, leading to the repression of quorum-sensing-regulated virulence factors and reduced biofilm formation (Tan et al., 2014).

Antiproliferative and Proapoptotic Effects in Glioblastoma Cells

Iberin exhibits antiproliferative and proapoptotic effects in human glioblastoma cells. It induces apoptosis by activating caspase-3 and caspase-9, suggesting its potential use as a therapeutic micronutrient in brain tumor prevention or intervention (Jadhav et al., 2007).

Stability in Various Solvents

A study on the stability of iberin in different solvents used in liquid chromatography found that its degradation varies with the solvent and temperature. The findings provide crucial information for analytical standards in quantifying iberin in natural products or supplements (Cirilli et al., 2020).

Role in Ovarian Cancer

Iberin inhibits cell proliferation, induces cell cycle arrest, and promotes cell apoptosis in ovarian cancer cells. It modulates specific cellular pathways, suggesting its potential as a therapeutic agent against ovarian cancer (Gong et al., 2021).

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Iberin from horseradish was shown to inhibit quorum sensing in Pseudomonas aeruginosa, a common opportunistic pathogen. This ability of iberin suggests its potential as a natural antimicrobial agent (Jakobsen et al., 2012).

Anticancer Properties in Neuroblastoma Cells

Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells. It modulates the expression of specific cell cycle proteins and activates apoptotic pathways, highlighting its potential in cancer therapy (Jadhav et al., 2007).

Safety And Hazards

Iberin is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-isothiocyanato-3-methylsulfinylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELAOEBVZLPXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339465
Record name 3-Methylsulfinylpropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylsulfinylpropyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Iberin

CAS RN

505-44-2
Record name Iberin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iberin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 505-44-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylsulfinylpropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-3-methanesulfinylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ680L4LP3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylsulfinylpropyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iberin
Reactant of Route 2
Reactant of Route 2
Iberin
Reactant of Route 3
Reactant of Route 3
Iberin
Reactant of Route 4
Reactant of Route 4
Iberin
Reactant of Route 5
Iberin
Reactant of Route 6
Iberin

Citations

For This Compound
1,850
Citations
U Jadhav, R Ezhilarasan… - International …, 2007 - spandidos-publications.com
… iberin in human neuroblastoma cells. Treatment of neuroblastoma cells with iberin resulted … The iberin-induced cell cycle arrest in neuroblastoma cells was associated with inhibition of …
Number of citations: 46 www.spandidos-publications.com
TH Jakobsen, SK Bragason, RK Phipps… - Applied and …, 2012 - Am Soc Microbiol
… Real-time PCR (RT-PCR) and DNA microarray studies showed that iberin specifically … four concentrations of iberin were added: 8 μg/ml, 16 μg/ml, 32 μg/ml, and 64 μg/ml (no iberin was …
Number of citations: 239 journals.asm.org
Y Hosokawa, I Hosokawa, M Shimoyama, A Fujii… - Biomedicines, 2022 - mdpi.com
… Iberin is an isothiocyanate that can be found in green and yellow vegetables, such as … iberin in this research because few reports have investigated the bioactive effects of iberin …
Number of citations: 4 www.mdpi.com
AA Al Janobi, RF Mithen, AV Gasper, PN Shaw… - … of Chromatography B, 2006 - Elsevier
A quantitative liquid chromatography positive ion electrospray tandem mass spectrometric method for the simultaneous determination of sulforaphane, iberin and their metabolites in …
Number of citations: 115 www.sciencedirect.com
W Wang, S Wang, AF Howie, GJ Beckett… - Journal of agricultural …, 2005 - ACS Publications
Isothiocyanates (ITCs) found in cruciferous vegetables are potentially important anticarcinogenic phytochemicals for many types of cancers including breast cancer. In this study, we …
Number of citations: 112 pubs.acs.org
TT Gong, Q Guo, X Li, TN Zhang, FH Liu, XH He… - Biomedicine & …, 2021 - Elsevier
… of Iberin to investigate the effect of Iberin on OC in vitro. Meanwhile, the in vivo tumorgenesis experiment was performed using female BALB/c nude mice treated with Iberin. Iberin …
Number of citations: 18 www.sciencedirect.com
M Mitsiogianni, DT Trafalis, R Franco… - European journal of …, 2021 - Springer
… Our aim was to characterise the effect of sulforaphane and iberin on histone acetylation and … Our findings highlight novel insights as to how sulforaphane and iberin differentially regulate …
Number of citations: 28 link.springer.com
SYY Tan, Y Liu, SL Chua, RM Vejborg… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… the underlying mechanisms of the inhibition of QS by iberin in P. aeruginosa. With cRNA … and proteins affected by iberin treatment. We also show that iberin inhibits the expression of the …
Number of citations: 44 journals.asm.org
JA Bouranis, LM Beaver, J Choi, CP Wong, D Jiang… - Nutrients, 2021 - mdpi.com
Isothiocyanates, such as sulforaphane and iberin, derived from glucosinolates (GLS) in cruciferous vegetables, are known to prevent and suppress cancer development. GLS can also …
Number of citations: 15 www.mdpi.com
P Pocasap, N Weerapreeyakul… - Biomolecules & …, 2019 - ncbi.nlm.nih.gov
… In the current study, two dietary ITCs, including iberin and alyssin, were examined for their … the potential of both alyssin and iberin as adjunctive agents. Iberin, sulforaphane, and alyssin …
Number of citations: 25 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.